molecular formula C9H18N4O B1474839 1-(1-(2-Azidoethyl)piperidin-4-yl)ethan-1-ol CAS No. 1698488-11-7

1-(1-(2-Azidoethyl)piperidin-4-yl)ethan-1-ol

Cat. No. B1474839
CAS RN: 1698488-11-7
M. Wt: 198.27 g/mol
InChI Key: BUOWAHCDSNOTPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-(1-(2-Azidoethyl)piperidin-4-yl)ethan-1-ol” is a chemical compound with the molecular formula C9H18N4O . It’s available for purchase from various chemical suppliers .

Scientific Research Applications

Nucleophilic Aromatic Substitution Reactions

Piperidine compounds, which share structural motifs with 1-(1-(2-Azidoethyl)piperidin-4-yl)ethan-1-ol, have been studied for their reactions, including nucleophilic aromatic substitution. Such reactions are fundamental in organic synthesis, providing pathways to various complex molecules (Pietra & Vitali, 1972).

Cytochrome P450 Enzyme Inhibition

Research on piperidine derivatives has also explored their role as inhibitors of Cytochrome P450 enzymes. These enzymes are crucial for drug metabolism, and understanding their inhibition can guide the development of safer drugs with reduced risk of drug-drug interactions (Khojasteh et al., 2011).

Flavor and Aroma Chemistry

The presence of piperidine derivatives in natural products has been linked to their aroma characteristics, highlighting the importance of these compounds in the food and fragrance industries. For example, 1-Octen-3-ol, a compound related in function to piperidine derivatives, is noted for its mushroom-like flavor, underscoring the relevance of such compounds in flavor chemistry (Maggi, Papa, & Vittori, 2012).

Ligand Design for Receptor Studies

The design and evaluation of ligands for D2-like receptors, which often involve piperidine scaffolds, are crucial in the development of therapeutic agents for neuropsychiatric disorders. These studies underline the versatility of piperidine derivatives in medicinal chemistry (Sikazwe et al., 2009).

Lignin Degradation and Biofuel Production

Research into the acidolysis of lignin, a major component of plant biomass, has implications for biofuel production. Piperidine derivatives are explored in catalytic roles to break down lignin into usable chemical feedstocks, indicating their potential in green chemistry applications (Yokoyama, 2015).

Antineoplastic Agents

Piperidine derivatives have been identified as potent drug candidates for cancer therapy, showing significant cytotoxic properties against various cancer cell lines. Their development reflects ongoing research into novel antineoplastic agents (Hossain et al., 2020).

properties

IUPAC Name

1-[1-(2-azidoethyl)piperidin-4-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N4O/c1-8(14)9-2-5-13(6-3-9)7-4-11-12-10/h8-9,14H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUOWAHCDSNOTPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCN(CC1)CCN=[N+]=[N-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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